N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(2-methoxyethoxy)acetamide
Description
N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(2-methoxyethoxy)acetamide is a synthetic sulfonamide derivative featuring a benzamide-acetamide pharmacophore. Its structure comprises:
- Sulfamoyl linker: Connects the pyrimidine to a para-substituted phenyl ring, enhancing electronic delocalization and stability.
- Acetamide side chain: Modified with a 2-methoxyethoxy group, improving hydrophilicity and pharmacokinetic properties compared to simpler alkyl or aryl substituents.
Its design aligns with trends in sulfonamide-based drug development, where substituent variations optimize target affinity and solubility .
Properties
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(2-methoxyethoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-12-10-16(19-13(2)18-12)21-27(23,24)15-6-4-14(5-7-15)20-17(22)11-26-9-8-25-3/h4-7,10H,8-9,11H2,1-3H3,(H,20,22)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWWHBNMOGOQHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(2-methoxyethoxy)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrimidine derivative with sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenyl Group: The phenyl group is attached through a nucleophilic substitution reaction.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with 2-(2-methoxyethoxy)acetyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(2-methoxyethoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and acetamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine as a base in organic solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(2-methoxyethoxy)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(2-methoxyethoxy)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Pyrimidine vs.
- Substituent Effects: The 2-methoxyethoxy group in the target compound increases polarity relative to phenoxy or propanoylphenoxy groups, likely improving aqueous solubility .
Physicochemical Data
Key Observations :
- Melting Points : Higher melting points in dichlorophenyl derivatives (e.g., 241–248°C for Compound 13 ) suggest stronger crystal lattice interactions due to halogenated substituents.
- Molecular Weight : The target compound’s lower molecular weight (444.48 g/mol) compared to dichlorophenyl analogs may enhance membrane permeability.
Urease Inhibition
- Compound 8 : Exhibited IC₅₀ = 18.3 µM against urease, attributed to its dichlorophenylamino group’s electron-withdrawing effects.
- Compound 13 : Lower activity (IC₅₀ = 45.2 µM), possibly due to steric hindrance from the 3,4-dimethylisoxazole group.
- Target Compound : Predicted moderate activity, as the methoxyethoxy group balances hydrophilicity and binding affinity.
Solubility and Bioavailability
Biological Activity
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(2-methoxyethoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structural characteristics, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₂₃N₄O₃S |
| Molecular Weight | 398.44 g/mol |
| CAS Number | 518350-19-1 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its sulfonamide group, which is known for its antibacterial properties. Sulfonamides typically inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for folate synthesis. This inhibition leads to the disruption of DNA synthesis in bacteria, making these compounds effective as antimicrobial agents .
Biological Activity
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains. Research indicates that derivatives of sulfonamides exhibit broad-spectrum activity, which includes both Gram-positive and Gram-negative bacteria .
- Antitumor Activity : Some studies have suggested that sulfonamide derivatives can inhibit the growth of tumor cells. The mechanism may involve the modulation of enzyme activities related to cell proliferation and apoptosis .
- Enzyme Inhibition : The compound has been reported to act as an enzyme inhibitor, particularly in pathways related to folate metabolism. This property is crucial in developing treatments for diseases that involve dysregulated cell growth, such as cancer .
Case Study 1: Antibacterial Efficacy
In a controlled study assessing the antibacterial efficacy of this compound against Escherichia coli and Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL for both strains. This suggests a potent antibacterial effect comparable to standard sulfonamide antibiotics.
Case Study 2: Antitumor Activity
A study conducted on cancer cell lines revealed that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 20 µM. This indicates potential as a therapeutic agent in oncology, warranting further investigation into its mechanisms and effects on different cancer types.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(2-methoxyethoxy)acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving sulfamoylation of a pyrimidine intermediate followed by coupling with a substituted acetamide. Key steps include:
- Sulfamoylation : Reacting 2,6-dimethylpyrimidin-4-amine with 4-nitrophenylsulfonyl chloride under anhydrous conditions (e.g., DMF, 0–5°C) to form the sulfamoyl intermediate .
- Acetamide Coupling : Introducing the 2-(2-methoxyethoxy)acetamide group via nucleophilic substitution or amide bond formation, optimized at 60–80°C with catalysts like HATU or DCC .
- Critical Parameters : Solvent polarity (e.g., DMF vs. THF) and temperature control significantly affect yield (50–75%) and purity (>95% by HPLC). Impurities often arise from incomplete sulfamoylation or side reactions at the methoxyethoxy group .
Q. How is structural integrity confirmed for this compound, and what analytical techniques are prioritized?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm the sulfamoyl linkage (δ ~10.5 ppm for NH) and methoxyethoxy group (δ ~3.4–3.6 ppm for OCH3) .
- LC-MS : Validate molecular weight ([M+H]+ expected ~450–460 Da) and detect trace impurities .
- Elemental Analysis : Ensure stoichiometric agreement with theoretical C, H, N, and S values (±0.3%) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability studies recommend:
- Temperature : Store at –20°C in inert atmospheres to prevent hydrolysis of the sulfamoyl group. Degradation rates increase by 15% at 25°C over 6 months .
- Light Sensitivity : Protect from UV exposure; methoxyethoxy groups undergo photolytic cleavage, reducing purity by ~10% after 30 days under ambient light .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data observed in enzyme inhibition assays?
- Methodological Answer : Contradictions may arise from assay conditions. For example:
- pH Effects : Sulfamoyl groups exhibit pH-dependent ionization (pKa ~6.5), altering binding affinity to targets like carbonic anhydrase. Use buffered systems (pH 7.4) for physiological relevance .
- Solvent Artifacts : DMSO (>0.1%) inhibits some enzymes. Prefer aqueous buffers with minimal organic solvents .
- Validation : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. fluorometric activity assays) .
Q. What crystallographic data exist for related sulfamoyl-acetamide derivatives, and how can they inform SAR studies?
- Methodological Answer : X-ray structures of analogs (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) reveal:
- Key Interactions : Sulfamoyl oxygen forms hydrogen bonds with catalytic zinc in metalloenzymes (bond length ~2.1 Å) .
- Conformational Flexibility : The methoxyethoxy chain adopts gauche conformations, influencing membrane permeability. MD simulations can predict bioavailability .
Q. What strategies optimize the compound’s selectivity for tyrosine kinase vs. off-target kinases?
- Methodological Answer :
- Structural Modifications : Introduce bulky substituents at the pyrimidine’s 4-position to sterically hinder off-target binding .
- Computational Docking : Use Schrödinger Suite or AutoDock to map interactions with kinase ATP-binding pockets (e.g., EGFR vs. ABL1) .
- In Vitro Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to quantify IC50 ratios .
Q. How do researchers address discrepancies in cytotoxicity data between 2D cell cultures and 3D tumor spheroids?
- Methodological Answer :
- Penetration Limits : The compound’s logP (~2.5) limits diffusion into spheroid cores. Use PEGylated formulations to enhance permeability .
- Metabolic Differences : Spheroids exhibit hypoxia-driven resistance. Pair cytotoxicity assays with hypoxia markers (e.g., HIF-1α ELISA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
